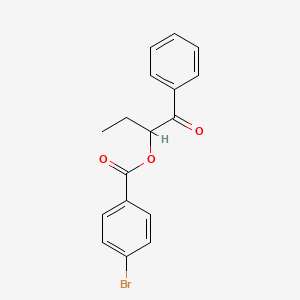![molecular formula C18H17ClFN3OS B3967662 N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3967662.png)
N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide
描述
N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide, also known as CPI-455, is a small molecule inhibitor of the histone methyltransferase G9a. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
作用机制
N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide is a potent and selective inhibitor of the histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is a critical epigenetic modification involved in gene expression regulation. This compound binds to the active site of G9a and inhibits its enzymatic activity, leading to a reduction in H3K9 methylation and alterations in gene expression.
Biochemical and Physiological Effects
The inhibition of G9a by this compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to a reduction in cell growth and tumor size. In neurological disorders, this compound reduces neuroinflammation and improves cognitive function by altering gene expression in the brain. In viral infections, this compound inhibits the replication of the virus by altering the expression of viral genes.
实验室实验的优点和局限性
N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has several advantages for lab experiments, including its potency, selectivity, and availability. This compound is a potent and selective inhibitor of G9a, which makes it a useful tool for studying the role of G9a in various biological processes. This compound is also commercially available, which makes it easy to obtain for lab experiments. However, there are also limitations to the use of this compound in lab experiments. This compound is a small molecule inhibitor, which means that it may have off-target effects on other enzymes. Additionally, the effects of this compound may be cell type-specific, which means that its effects may vary depending on the cell type being studied.
未来方向
There are several future directions for the study of N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective inhibitors of G9a based on the structure of this compound. Additionally, the therapeutic potential of this compound in various diseases should be further explored in preclinical and clinical studies. Finally, the molecular mechanisms underlying the effects of this compound on gene expression and cellular processes should be further elucidated to fully understand its therapeutic potential.
科学研究应用
N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In viral infections, this compound has been shown to inhibit the replication of human cytomegalovirus and herpes simplex virus.
属性
IUPAC Name |
N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3OS/c19-15-11-14(7-8-16(15)23-9-1-2-10-23)21-18(25)22-17(24)12-3-5-13(20)6-4-12/h3-8,11H,1-2,9-10H2,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTSQGKITXMVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate](/img/structure/B3967592.png)
![1-[1-(3-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967596.png)
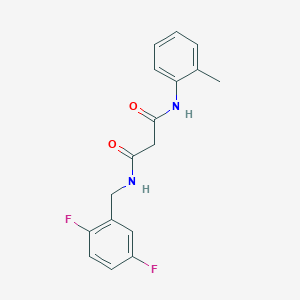
![5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3967609.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-N'-mesitylsuccinamide](/img/structure/B3967611.png)

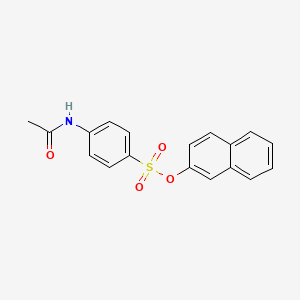
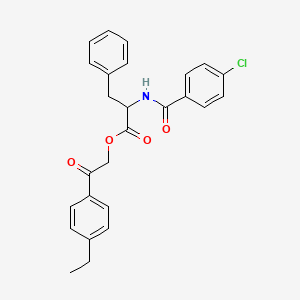
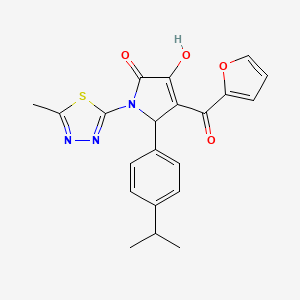
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B3967656.png)
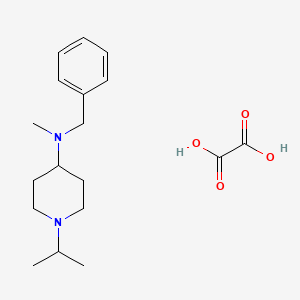
![2-[1-(2-methylbenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3967661.png)
